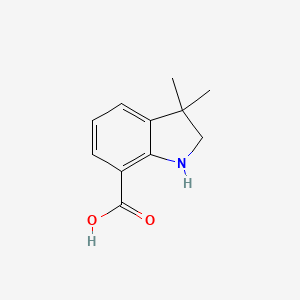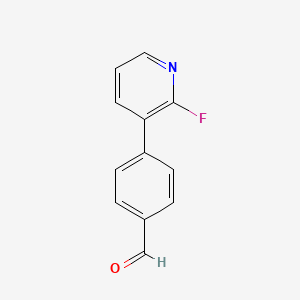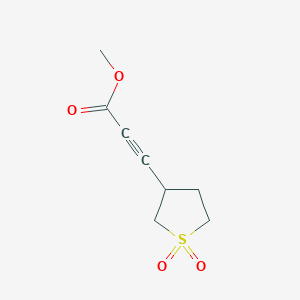
3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological and chemical properties Indole derivatives have been extensively studied due to their presence in various natural products and their significant pharmacological activities
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-dimethyl-2-butanone with aniline in the presence of a strong acid can yield the desired indole derivative. Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Condensation: It can participate in condensation reactions to form more complex structures, such as in the synthesis of alkaloids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Compared to other indole derivatives, 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Similar compounds include:
2,3-Dimethyl-1H-indole: Known for its anticancer properties.
5-Fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic effects against various cancer cell lines.
Indole-3-carboxylic acid: Used as a precursor in the synthesis of biologically active molecules.
These compounds share the indole core structure but differ in their substituents, leading to variations in their properties and applications.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2-dihydroindole-7-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-12-9-7(10(13)14)4-3-5-8(9)11/h3-5,12H,6H2,1-2H3,(H,13,14) |
Clé InChI |
UMPTZIVGFGYAAD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=C(C=CC=C21)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13222379.png)
![4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine](/img/structure/B13222391.png)

![Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B13222401.png)
![[2-(Piperazin-1-yl)acetyl]urea](/img/structure/B13222406.png)
![7,7-Dimethyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222410.png)
![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B13222423.png)


![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid](/img/structure/B13222433.png)

![4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane](/img/structure/B13222441.png)

methanol](/img/structure/B13222465.png)
